JDTic
Overview
Description
JDTic is a selective, long-acting antagonist of the κ-opioid receptor (KOR). It is a 4-phenylpiperidine derivative, distantly related structurally to analgesics such as pethidine and ketobemidone .
Synthesis Analysis
The design and discovery of JDTic as a potent and selective kappa opioid receptor antagonist used the N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine pharmacophore as the lead structure . Compounds were synthesized and evaluated for their in vitro opioid receptor antagonist activities using a [35S]GTPγS binding assay .Molecular Structure Analysis
The structure of the human kappa opioid receptor (KOR) in complex with the long-acting antagonist JDTic was solved crystallographically in 2012 . The structure reveals important features of the ligand-binding pocket that contribute to the high affinity and subtype selectivity of JDTic for the human κ-OR .Chemical Reactions Analysis
JDTic is a highly selective antagonist for the κ-opioid receptor, without affecting the μ- or δ-opioid receptors .Physical And Chemical Properties Analysis
JDTic has a molecular formula of C28H39N3O3 and a molar mass of 465.638 g·mol−1 . It is not highly lipophilic, showing high water solubility (> 45 mM) and low distribution into octanol (log D7.4 < 2) .Scientific Research Applications
Pharmacological Properties and Opioid Receptor Antagonism
JDTic has been extensively studied for its properties as a kappa-opioid receptor (KOR) antagonist. Research demonstrates its potency and selectivity in this role, making it a significant compound in opioid receptor studies. For instance, JDTic blocked the anticociceptive activity in animal models and exhibited a long duration of action, highlighting its potential for studying the kappa-opioid receptor's role in various physiological processes (Carroll et al., 2004).
Potential in Treating Opiate Abuse
JDTic's interaction with the kappa-opioid system suggests its potential application in treating opiate abuse. In a study using a rat model, JDTic did not prevent all withdrawal signs but decreased specific symptoms associated with opiate withdrawal, indicating its possible role in addiction treatment strategies (Carroll et al., 2005).
Insights into Drug Design and Discovery
The pharmacokinetic properties of JDTic and its analogs offer valuable insights into drug design and discovery, especially regarding opioid receptors. Studies have shown how variations in the molecular structure of JDTic-like compounds can influence their duration of action and distribution within the body, contributing to the development of more effective and safer opioid receptor antagonists (Owens et al., 2016).
Study of Opioid Receptor Selectivity
JDTic's role in understanding the selectivity and function of opioid receptors is significant. By demonstrating its effectiveness in blocking specific opioid receptors without affecting others, JDTic helps in dissecting the roles of different opioid receptors in pain management and other physiological functions. This information is critical in designing drugs that target specific receptors while minimizing side effects (Thomas et al., 2004).
Development of New KOR Antagonists
The structure-activity relationship studies involving JDTic have led to the development of new kappa opioid receptor antagonists. By modifying JDTic's molecular structure, researchers have been able to enhance its selectivity and potency, paving the way for new therapeutic agents targeting specific aspects of the opioid system (Carroll et al., 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(3R)-7-hydroxy-N-[(2S)-1-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]-3-methylbutan-2-yl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H39N3O3/c1-18(2)26(30-27(34)25-13-20-8-9-24(33)12-21(20)15-29-25)17-31-11-10-28(4,19(3)16-31)22-6-5-7-23(32)14-22/h5-9,12,14,18-19,25-26,29,32-33H,10-11,13,15-17H2,1-4H3,(H,30,34)/t19-,25+,26+,28+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLVXBBHTMQJRSX-VMGNSXQWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1(C)C2=CC(=CC=C2)O)CC(C(C)C)NC(=O)C3CC4=C(CN3)C=C(C=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CC[C@@]1(C)C2=CC(=CC=C2)O)C[C@H](C(C)C)NC(=O)[C@H]3CC4=C(CN3)C=C(C=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H39N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70433301 | |
Record name | JDTic | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70433301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
465.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
JDTic | |
CAS RN |
361444-66-8 | |
Record name | JDTic | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=361444-66-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | JDTIC | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0361444668 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | JDTic | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70433301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | JDTIC | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3C6FZ6UXC8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.